Current treatment options for SHP in CKD include phosphorus restriction, phosphate binders, vitamin D or vitamin D receptor (VDR) activators, and calcimimetics. Etelcalcetide belongs to the class of calcimimetic drugs. These medications work by mimicking the effects of calcium on the parathyroid glands, thereby suppressing PTH secretion.
Research suggests that Etelcalcetide may offer several advantages over other treatment options for SHP in CKD patients:
Etelcalcetide is a synthetic peptide classified as a calcimimetic agent, primarily used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease undergoing hemodialysis. It is administered intravenously and functions by modulating the calcium-sensing receptor (CaSR) in the parathyroid gland. By binding to this receptor, etelcalcetide enhances its activation by extracellular calcium, leading to reduced secretion of parathyroid hormone (PTH) and subsequent decreases in serum calcium levels .
Etelcalcetide works by mimicking the action of calcium on the calcium-sensing receptor (CaSR) located in the parathyroid gland []. The CaSR plays a critical role in regulating parathyroid hormone (PTH) secretion. In healthy individuals, rising calcium levels bind to the CaSR, leading to decreased PTH production. In CKD patients, however, this mechanism is impaired, resulting in elevated PTH levels (hyperparathyroidism) [].
Etelcalcetide binds to the CaSR, even in the absence of high calcium levels, and activates the receptor. This activation suppresses PTH secretion from the parathyroid gland, thereby controlling the hormonal imbalance associated with SHPT [].
Clinical trials have shown that etelcalcetide is generally well-tolerated, but some side effects like nausea, vomiting, and headache can occur. The most significant safety concern is the potential for etelcalcetide to lower blood calcium levels (hypocalcemia) if not carefully monitored [, ].
The chemical structure of etelcalcetide is characterized by a disulfide bond between two peptide chains, predominantly composed of D-amino acids, which enhances its stability and bioactivity. The IUPAC name for etelcalcetide reflects its complex structure, which includes multiple amino acid residues and a disulfide linkage. The primary reaction mechanism involves allosteric modulation of the CaSR, affecting calcium homeostasis and PTH secretion .
Etelcalcetide exhibits significant biological activity through its interaction with the CaSR. Upon binding, it promotes receptor activation by extracellular calcium, resulting in decreased PTH levels within 30 minutes of administration. This effect is sustained with continued treatment, leading to a reduction in serum calcium and phosphate levels in patients receiving hemodialysis . The effective half-life of etelcalcetide ranges from 3 to 4 days, allowing for thrice-weekly dosing at the end of dialysis sessions .
Etelcalcetide is synthesized through solid-phase peptide synthesis techniques, which allow for the precise incorporation of D-amino acids and the formation of disulfide bonds. This method ensures high purity and bioactivity of the final product. The synthesis involves multiple steps, including coupling reactions and purification processes to obtain the desired peptide structure .
The primary application of etelcalcetide is in managing secondary hyperparathyroidism associated with chronic kidney disease in patients on hemodialysis. By effectively lowering PTH levels, it helps mitigate complications related to elevated calcium levels, such as cardiovascular issues and bone disorders . Additionally, etelcalcetide may be investigated for potential uses in other conditions involving dysregulated calcium metabolism.
Several compounds exhibit similar mechanisms or therapeutic applications as etelcalcetide. Here are some notable comparisons:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Cinacalcet | Directly increases sensitivity of CaSR to calcium | Oral administration; different receptor binding site |
| Paricalcitol | Vitamin D analog that reduces PTH levels | Administered via injection or orally; vitamin D pathway |
| Calcitriol | Active form of vitamin D | Increases intestinal absorption of calcium; broader effects on bone metabolism |
Etelcalcetide is unique in its allosteric modulation of the CaSR compared to cinacalcet's direct action at a different site on the receptor. Its peptide nature also distinguishes it from small-molecule alternatives like cinacalcet and vitamin D analogs .
| Development Phase | Timeline | Key Findings |
|---|---|---|
| Preclinical Research | 2008-2010 | Initial peptide synthesis and calcium-sensing receptor binding studies |
| Phase 1 Studies | 2010-2011 | Safety confirmation and dose-dependent parathyroid hormone reduction |
| Phase 1b Patient Studies | 2010-2012 | First patient testing in hemodialysis populations |
| Corporate Acquisition | July 2012 | Amgen acquisition of KAI Pharmaceuticals for $315 million |
| Phase 3 Trials | 2012-2016 | 75.3% efficacy rate in primary endpoint achievement |
| Regulatory Approval | February 2017 | Approval as Parsabiv for secondary hyperparathyroidism treatment |
Etelcalcetide exists as a white to off-white powder in its solid crystalline form [1] [2]. The compound is supplied as a crystalline solid for research purposes and pharmaceutical formulation [2] [3]. The physical appearance is consistent across different manufacturers and remains stable under proper storage conditions. The peptide nature of etelcalcetide contributes to its solid-state characteristics, with the hydrochloride salt form being the preferred pharmaceutical formulation due to enhanced stability and solubility properties [4].
The drug product formulation of etelcalcetide (Parsabiv) is presented as a clear, colorless solution for intravenous injection [1] [5]. This ready-to-use formulation eliminates the need for reconstitution and provides convenient administration during hemodialysis procedures.
Etelcalcetide demonstrates excellent aqueous solubility characteristics, particularly in its hydrochloride salt form. The compound exhibits water solubility of at least 50-100 mg/mL [6] [7], making it highly suitable for intravenous administration. In phosphate-buffered saline at physiological pH (7.2), etelcalcetide hydrochloride shows solubility of approximately 10 mg/mL [7].
The organic solvent solubility profile includes dimethyl sulfoxide (DMSO) solubility of approximately 10 mg/mL [2] [7]. The compound is also soluble in ethanol at concentrations up to 100 mg/mL according to some manufacturer specifications [8]. The high aqueous solubility is attributed to the presence of multiple basic arginine residues and the ionic nature of the hydrochloride salt formation.
| Solvent | Solubility (mg/mL) | Molarity (mM) |
|---|---|---|
| Water | 50-100 | 41.87-83.74 |
| PBS (pH 7.2) | 10 | 8.37 |
| DMSO | 10 | 8.37 |
Etelcalcetide exhibits highly hydrophilic characteristics with predicted log P values ranging from -3.4 to -11 [9], indicating very low lipophilicity. This extreme hydrophilicity is consistent with the peptidic nature of the compound and the presence of multiple charged amino acid residues, particularly the four D-arginine residues that confer a net positive charge of +4 at physiological pH [10].
The low partition coefficient values indicate that etelcalcetide has minimal tendency to partition into lipid phases, which is advantageous for intravenous administration and minimizes non-specific tissue accumulation. The hydrophilic nature also contributes to the compound's rapid clearance through hemodialysis, with a clearance rate of 7.66 L/hour [11].
While specific pKa values for etelcalcetide have not been explicitly reported in the literature, the compound contains multiple ionizable groups due to its peptide structure. The molecule contains four D-arginine residues with guanidinium groups that remain positively charged across physiological pH ranges [10]. These basic residues typically have pKa values around 12.5, ensuring they remain protonated and positively charged under normal physiological conditions.
The amino acid composition includes:
The overall net charge at physiological pH is +4, making etelcalcetide a positively charged peptide that readily interacts with negatively charged plasma proteins, particularly albumin [10] [12].
Etelcalcetide demonstrates UV absorbance characteristics typical of peptides containing aromatic and charged amino acid residues. Analytical methods commonly employ detection wavelengths between 210-238 nm for HPLC analysis [13] [14]. The primary absorbance maximum occurs around 235 nm, which is utilized for pharmaceutical analysis and quality control purposes [15].
The UV-Vis spectroscopic behavior is dominated by:
Fourier Transform Infrared (FTIR) spectroscopy has been employed for comparative characterization studies of etelcalcetide formulations [13]. The FTIR spectrum of etelcalcetide exhibits characteristic peaks associated with:
While comprehensive NMR spectral data for etelcalcetide is limited in the publicly available literature, the peptide structure suggests characteristic features that would be observed in both ¹H and ¹³C NMR spectroscopy:
Proton NMR (¹H NMR) expected features:
Carbon-13 NMR (¹³C NMR) expected features:
Detailed crystal structure information for etelcalcetide is not extensively available in the current literature. However, the compound exists in a crystalline solid state when formulated as the hydrochloride salt [2] [3]. The peptide adopts a linear configuration with a disulfide bridge connecting the D-cysteine and L-cysteine residues [12].
Key structural features include:
The absence of detailed X-ray crystallographic data in the literature suggests that the compound may present challenges for single crystal formation, possibly due to the flexible peptide backbone and multiple charged residues that favor hydrated crystal forms.
Etelcalcetide demonstrates good thermal stability under controlled storage conditions. The compound maintains stability for up to 6 months at room temperature when stored in appropriate formulations [16] [17]. However, optimal storage is recommended at -20°C for powder forms and 2-8°C for liquid formulations [1] [18].
The pharmaceutical formulation shows stability characteristics allowing:
Temperature-dependent degradation kinetics follow typical patterns for peptide drugs, with increased degradation rates at elevated temperatures due to enhanced molecular motion and chemical reaction rates.
Etelcalcetide exhibits pH-dependent stability characteristics typical of peptide drugs. The commercial formulation is optimized at pH 3.3 using succinic acid buffer system [1] [11]. At this acidic pH, the compound demonstrates enhanced stability compared to neutral or basic conditions.
Key pH stability observations:
The amide bonds are prone to hydrolysis at both high and low pH extremes, while the disulfide bonds can be unstable even under mild conditions close to neutral pH [19]. This pH sensitivity necessitates careful formulation design and controlled storage conditions.
Etelcalcetide undergoes oxidative degradation primarily through disulfide exchange mechanisms [12] [20]. In biological systems, the compound rapidly undergoes disulfide exchange with endogenous thiols in blood, predominantly forming a covalent serum albumin peptide conjugate (SAPC) [12].
The major oxidative degradation pathways include:
Disulfide Exchange: Formation of mixed disulfides with blood proteins
Thiol Oxidation: Formation of intermolecular disulfide bonds
Amino Acid Oxidation: Potential oxidation of methionine and other susceptible residues